2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide
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Overview
Description
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide typically involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with N-cyclopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide include other triazole derivatives with different substituents. Examples include:
- 3-Amino-5-bromo-1H-1,2,4-triazole
- N-cyclopropylacetamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-cyclopropylacetamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the triazole ring, along with an amino group and a cyclopropylacetamide moiety, contributes to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 249.11 g/mol
- CAS Number: 1694894-61-5
- Functional Groups: Triazole ring, amino group, cyclopropylacetamide.
Antimicrobial Activity
Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Antifungal Activity
The compound has also been evaluated for its antifungal activity against various fungal pathogens. It exhibited promising results against Candida species, indicating its potential as an antifungal agent. The presence of the bromine atom enhances the reactivity and biological activity of the triazole ring.
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer properties by inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), demonstrating significant cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 15 |
A549 | 20 |
The biological activities of this compound are attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been shown to act as an inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stabilization in cancer cells. Inhibition of HSP90 leads to the degradation of client proteins involved in oncogenic signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives similar to this compound:
- Anticancer Study : A study involving the administration of triazole derivatives in xenograft models showed reduced tumor growth without significant toxicity.
- Antimicrobial Efficacy : Clinical trials demonstrated that compounds with similar structures effectively treated infections caused by resistant bacterial strains.
Properties
Molecular Formula |
C7H10BrN5O |
---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-5(14)10-4-1-2-4/h4H,1-3H2,(H2,9,12)(H,10,14) |
InChI Key |
KJQKEOPWIGFXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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